N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide
Description
Research Significance of Pyrazole Carboxamide Derivatives
Pyrazole carboxamide derivatives represent a critical class of heterocyclic compounds with broad pharmacological potential. Their structural versatility enables interactions with diverse biological targets, including enzymes and receptors. For instance, pyrazole-based compounds demonstrate inhibitory activity against carbonic anhydrase isoforms (CA-I and CA-II), which are therapeutic targets for glaucoma. Additionally, derivatives exhibit antiviral properties against hepatitis A (HAV) and herpes simplex virus-1 (HSV-1), as well as antibacterial and antifungal activity. Recent advances highlight their dual inhibitory effects on monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), positioning them as multifunctional agents for Alzheimer’s disease. The incorporation of sulfonyl and carboxamide groups enhances metabolic stability and target affinity, making these derivatives valuable for drug discovery.
Historical Development of Pyrazole-Based Compounds
The exploration of pyrazole derivatives began in the mid-20th century, with early studies focusing on their analgesic and anti-inflammatory properties. By the 2010s, research expanded to include enzyme inhibition, exemplified by the synthesis of pyrazole carboxamides with thermal stability up to 300°C. Innovations in crystallography, such as X-ray diffraction analyses, revealed the role of hydrogen bonding in stabilizing pyrazole structures. The introduction of sulfonylmethyl groups marked a turning point, enabling enhanced interactions with hydrophobic enzyme pockets. Recent work integrates computational docking to predict binding conformations, as seen in studies targeting MAO-B for Alzheimer’s therapy.
Position of N-(4-Chlorophenyl)-3,5-Dimethyl-4-[(Phenylsulfonyl)Methyl]-1H-Pyrazole-1-Carboxamide in Current Research
This compound exemplifies modern efforts to optimize pyrazole scaffolds for selective enzyme inhibition. Its structure combines a chlorophenyl group (enhancing lipophilicity), a sulfonylmethyl moiety (improving electrostatic interactions), and a carboxamide linker (facilitating hydrogen bonding). Crystal structure analyses confirm intramolecular N–H···O bonds that stabilize its conformation. Current studies prioritize such derivatives for their potential in central nervous system disorders, leveraging their ability to cross the blood-brain barrier.
Theoretical Framework for Pyrazole Carboxamide Research
The pharmacological activity of these compounds arises from their electronic and steric properties. Key principles include:
- Hydrogen Bonding : Carboxamide groups form hydrogen bonds with enzyme active sites, as observed in CA-II inhibition.
- Aromatic Stacking : The phenylsulfonyl group engages in π-π interactions with hydrophobic residues, enhancing binding affinity.
- Steric Effects : Methyl groups at positions 3 and 5 reduce conformational flexibility, favoring optimal orientation within target pockets.
Computational models, such as molecular docking, predict binding energies and guide structural modifications. For example, substitutions at the pyrazole 4-position significantly alter inhibitory potency against MAO-B.
Table 1: Structural Features and Associated Biological Activities of Selected Pyrazole Carboxamides
| Compound | Substituents | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 3 (from ) | 3-NO₂, 5-CH₃ | CA-II | 0.84 | |
| Compound 8 (from ) | 4-CF₃, 1-CH₃ | MAO-B | 1.2 | |
| Title Compound | 4-(PhSO₂CH₂), 3,5-(CH₃)₂ | AChE | 2.5* |
*Predicted value based on structural analogs.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-N-(4-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-13-18(12-27(25,26)17-6-4-3-5-7-17)14(2)23(22-13)19(24)21-16-10-8-15(20)9-11-16/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCSFOYWGMWWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)NC2=CC=C(C=C2)Cl)C)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylhydrazine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with phenylsulfonylmethyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide
- N-(4-fluorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide
Uniqueness
N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of substituents on the pyrazole ring also contributes to its distinct properties compared to similar compounds.
Biological Activity
N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide, commonly referred to as compound 321574-41-8, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C19H18ClN3O3S
- Molar Mass : 403.88 g/mol
- CAS Number : 321574-41-8
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The presence of the chlorophenyl and phenylsulfonyl moieties is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory processes, cancer progression, and microbial resistance.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a series of pyrazole compounds were evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In particular, compounds with similar structures showed inhibitory activities ranging from 61% to 93% at concentrations of 10 µM compared to standard drugs like dexamethasone .
Antitumor Activity
This compound has also been investigated for its antitumor potential. In vitro studies have shown that related pyrazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structural features have exhibited IC50 values as low as 0.01 µM against MCF7 breast cancer cells .
Antimicrobial Properties
The compound's antimicrobial efficacy has been assessed against various bacterial strains. In studies involving similar pyrazole derivatives, significant inhibition was observed against strains such as E. coli and Bacillus subtilis, indicating potential uses in treating infections .
Case Study 1: Anti-inflammatory Effects
In a study published in PubMed Central, researchers synthesized a series of pyrazole derivatives and tested their anti-inflammatory effects. The most potent compounds exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, significantly outperforming the standard drug dexamethasone .
Case Study 2: Antitumor Activity Assessment
Another investigation focused on the antitumor properties of pyrazole derivatives revealed that specific compounds induced cell death in A549 lung cancer cells with an IC50 value of approximately 49.85 µM. This study highlights the potential for developing new anticancer therapies based on the pyrazole scaffold .
Table 1: Summary of Biological Activities
| Activity Type | Compound Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Up to 85% TNF-α inhibition | |
| Antitumor | IC50 = 49.85 µM (A549) | |
| Antimicrobial | Significant inhibition |
Table 2: Structural Characteristics of Related Compounds
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| Pyrazole Derivative A | 0.01 | MCF7 |
| Pyrazole Derivative B | 0.03 | NCI-H460 |
| Pyrazole Derivative C | 31.5 | SF-268 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
